molecular formula C23H22ClF3N2O7S B1229116 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester

Cat. No. B1229116
M. Wt: 562.9 g/mol
InChI Key: QDQPCHOOCBJMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester is a member of (trifluoromethyl)benzenes.

Scientific Research Applications

Antibacterial and Antifungal Agents

One of the primary applications of this compound is in the synthesis of molecules with antibacterial and antifungal potential. Abbasi et al. (2020) synthesized various derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine, exhibiting notable antimicrobial and antifungal properties, with some compounds showing low hemolytic activity, indicating their potential as therapeutics in treating infections (Abbasi et al., 2020).

Synthesis of Piperidine and Oxadiazole Derivatives

Khalid et al. (2016) conducted research on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which involved converting organic acids into esters, hydrazides, and oxadiazole-thiols. These compounds were then analyzed for their potential biological activities, like butyrylcholinesterase inhibition (Khalid et al., 2016).

Anticonvulsant Activity

Arustamyan et al. (2019) focused on synthesizing amino amides and amino esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, exploring their anticonvulsant activities. This indicates the compound's potential application in developing treatments for seizure disorders (Arustamyan et al., 2019).

Pharmaceutical Intermediate Synthesis

An optimized synthesis method for a key pharmaceutical intermediate, which is crucial in the synthesis of new-generation narcotic analgesics, was developed by Kiricojevic et al. (2002). This intermediate plays a significant role in the production of highly active analgesic drugs (Kiricojevic et al., 2002).

Biofilm Inhibition and Cytotoxicity

Abbasi et al. (2020) synthesized new derivatives of 1,4-benzodioxin-6-amine, testing them for biofilm inhibition against bacterial strains like Escherichia coli and Bacillus subtilis. Some synthesized molecules displayed suitable biofilm inhibitory action and mild cytotoxicity, making them potential candidates for antibacterial applications (Abbasi et al., 2020).

properties

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester

Molecular Formula

C23H22ClF3N2O7S

Molecular Weight

562.9 g/mol

IUPAC Name

[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylate

InChI

InChI=1S/C23H22ClF3N2O7S/c24-17-3-1-15(23(25,26)27)11-18(17)28-21(30)13-36-22(31)14-5-7-29(8-6-14)37(32,33)16-2-4-19-20(12-16)35-10-9-34-19/h1-4,11-12,14H,5-10,13H2,(H,28,30)

InChI Key

QDQPCHOOCBJMEL-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

C1CN(CCC1C(=O)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester
Reactant of Route 4
Reactant of Route 4
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester
Reactant of Route 5
Reactant of Route 5
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester
Reactant of Route 6
Reactant of Route 6
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.